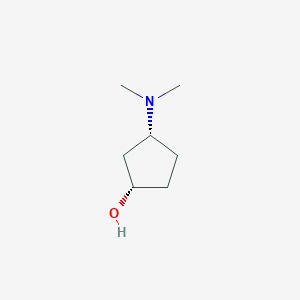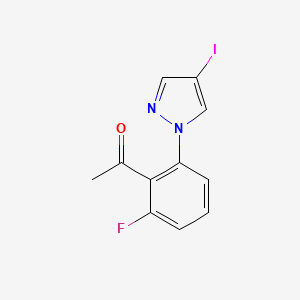
1-(2-Fluoro-6-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-6-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
The synthesis of 1-(2-Fluoro-6-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroacetophenone and 4-iodopyrazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Synthetic Route: The key step involves the nucleophilic substitution of the fluorine atom in 2-fluoroacetophenone with the 4-iodopyrazole moiety, resulting in the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.
Analyse Chemischer Reaktionen
1-(2-Fluoro-6-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the iodine atom can be replaced with other functional groups using reagents like sodium azide or organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-6-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases.
Biological Studies: It is employed in biological studies to investigate its effects on cellular pathways and molecular targets.
Chemical Biology: The compound is used in chemical biology research to study its interactions with biomolecules and its potential as a chemical probe.
Industrial Applications: It finds applications in the development of new materials and chemical processes in the pharmaceutical and chemical industries.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoro-6-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoro-6-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one can be compared with other similar compounds, such as:
3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine: This compound shares structural similarities with this compound and exhibits similar chemical properties.
1-(3-(4-Aminophenyl)-5-substituted-4,5-dihydro-1H-pyrazol-1-yl)ethanones: These compounds are synthesized using similar synthetic routes and have comparable biological activities.
Eigenschaften
Molekularformel |
C11H8FIN2O |
|---|---|
Molekulargewicht |
330.10 g/mol |
IUPAC-Name |
1-[2-fluoro-6-(4-iodopyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H8FIN2O/c1-7(16)11-9(12)3-2-4-10(11)15-6-8(13)5-14-15/h2-6H,1H3 |
InChI-Schlüssel |
CNDBQWWJBYDMRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC=C1F)N2C=C(C=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



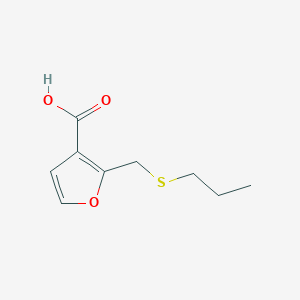
![N-(3-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrochloride](/img/structure/B13479855.png)
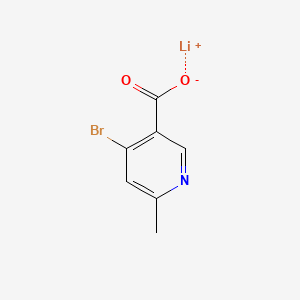
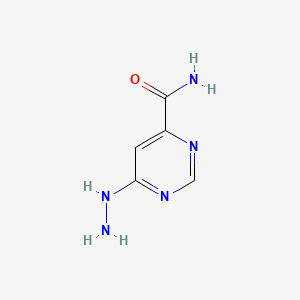

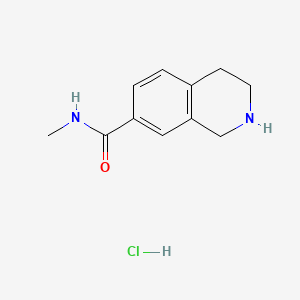

![6-Azaspiro[2.5]octane-1-carbohydrazide](/img/structure/B13479876.png)
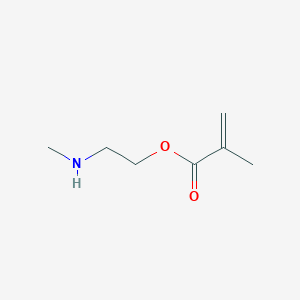
![5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, Mixture of diastereomers](/img/structure/B13479885.png)
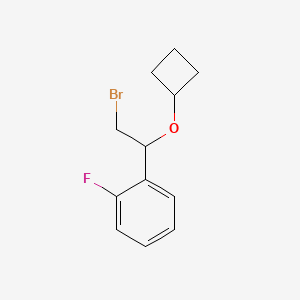
![2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-olhydrochloride](/img/structure/B13479910.png)
